

# Technical Support Center: Optimization of Suzuki Coupling for Pyrazole Synthesis

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 4-(4-Methyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B13220563

[Get Quote](#)

Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to empower you to achieve high yields and purity in your pyrazole syntheses.

## I. Troubleshooting Guide: Diagnosing and Solving Common Issues

This section is structured to help you identify and resolve specific problems encountered during the Suzuki coupling of pyrazoles.

### Issue 1: Low or No Conversion to the Desired Product

This is one of the most common issues. A systematic approach is crucial to pinpoint the root cause.

Question: My reaction shows minimal or no formation of the desired aryl-pyrazole product. What are the likely causes and how can I fix it?

Answer: Low or no conversion can stem from several factors, ranging from catalyst inactivity to suboptimal reaction conditions. Let's break down the potential culprits and their solutions:

- Catalyst Inactivity: The active catalyst in a Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)<sub>2</sub>, PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>), it must be reduced in situ.
  - Causality: The nitrogen atoms in the pyrazole ring can coordinate with the palladium center, potentially inhibiting the reaction or leading to catalyst deactivation.[1][2] This is particularly true for unprotected N-H pyrazoles. The acidity of the N-H proton can also play a role in catalyst deactivation.[2]
  - Solution:
    - Ligand Choice: Standard ligands like PPh<sub>3</sub> may not be sufficient. Switch to bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[1][3] These ligands promote the formation of the active catalytic species and can prevent catalyst dimerization, a common deactivation pathway.[4]
    - Catalyst Loading: While a typical catalyst loading is around 2 mol%, for challenging substrates like some pyrazoles, increasing the loading to 3-5 mol% might be necessary. [4] However, simply increasing the loading without optimizing other parameters can sometimes lead to a slight decrease in yield.[5]
    - Pre-catalyst Selection: Consider using a pre-formed Pd(0) source like Pd<sub>2</sub>(dba)<sub>3</sub> or a more advanced pre-catalyst like XPhos Pd G2, which can be more efficient for these types of substrates.[3]
- Inappropriate Base Selection: The base is critical for activating the boronic acid to facilitate transmetalation.[6][7]
  - Causality: A base that is too weak may not effectively form the boronate species required for the catalytic cycle. Conversely, a base that is too strong can lead to side reactions.
  - Solution:
    - Screening Bases: The optimal base is substrate-dependent. A good starting point is to screen a variety of bases. For pyrazole synthesis, inorganic bases are generally preferred.

- Commonly Successful Bases: Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ) and potassium phosphate ( $\text{K}_3\text{PO}_4$ ) are often superior choices for Suzuki couplings of N-heterocycles.[5][6] Potassium carbonate ( $\text{K}_2\text{CO}_3$ ) can also be effective.[5] In some cases, weaker bases like sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) may give poor yields.[5]
- Base Quality: Ensure the base is anhydrous and finely powdered for optimal reactivity.
- Suboptimal Solvent and Temperature: The solvent system and reaction temperature significantly influence reaction rates and yields.[5][8]
  - Causality: The solvent must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if present). Temperature affects the rate of all steps in the catalytic cycle.
  - Solution:
    - Solvent Systems: A mixture of an organic solvent and water is often beneficial. Common systems include dioxane/water, DME/water, or THF/water.[5][9] The ratio of water to the organic solvent can have a remarkable impact on the yield.[5]
    - Temperature Optimization: Increasing the temperature generally increases the reaction rate. For pyrazole Suzuki couplings, temperatures between 80-110 °C are common.[5][10] However, excessively high temperatures can lead to decomposition of reactants or the catalyst.[5] Microwave irradiation can be a powerful tool to rapidly screen temperatures and often leads to shorter reaction times and higher yields.[5][9]

## Issue 2: Significant Formation of Side Products

The appearance of unexpected peaks in your analytical data indicates the presence of side reactions that are competing with your desired coupling.

Question: I'm observing significant byproducts in my reaction mixture, such as homocoupled boronic acid or dehalogenated starting material. How can I suppress these side reactions?

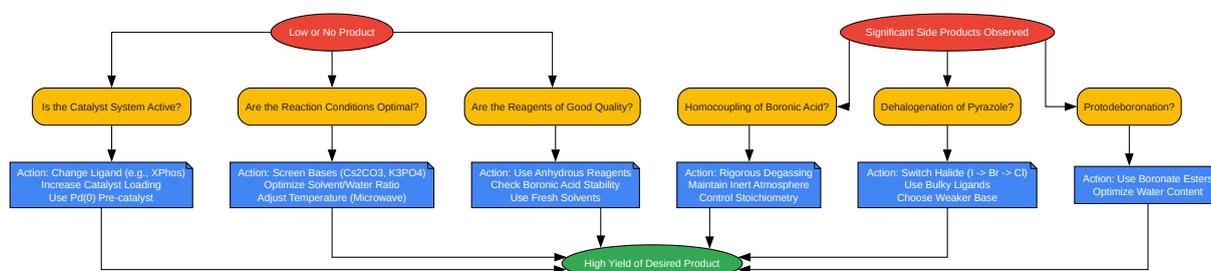
Answer: The formation of homocoupling and dehalogenation byproducts are common challenges in Suzuki couplings. Here's how to address them:

- Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple with each other.
  - Causality: This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that favor homocoupling.[1]
  - Solution:
    - Strict Exclusion of Oxygen: This is the most critical factor. Ensure all glassware is flame-dried or oven-dried. Thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles. [1] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[11]
    - Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.5 equivalents) is typical, a large excess can promote homocoupling.[1]
- Dehalogenation of the Pyrazole Halide: This is the reduction of your starting material, where the halogen is replaced by a hydrogen atom.
  - Causality: This side reaction is often mediated by a palladium-hydride (Pd-H) species, which can form from reactions with the base, solvent (especially alcohols), or trace water. [12] Electron-deficient N-heterocyclic halides are particularly susceptible to dehalogenation.[12]
  - Solution:
    - Choice of Halide: The propensity for dehalogenation generally follows the trend  $I > Br > Cl$ . [12] If you are using an iodopyrazole and observing significant dehalogenation, switching to the corresponding bromopyrazole or chloropyrazole may be beneficial.[13]
    - Ligand and Base Optimization: Switching to bulkier, more electron-rich ligands can sometimes suppress dehalogenation.[12] Using weaker inorganic bases like  $K_2CO_3$  or  $Cs_2CO_3$  instead of strong alkoxide bases can also help.[12]
    - Solvent Choice: Using aprotic solvents like dioxane, THF, or toluene can minimize the formation of Pd-H species.[12]

- Protodeboronation of the Boronic Acid: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct.
  - Causality: Boronic acids can be unstable, especially in the presence of water and at elevated temperatures.[14][15] Some heteroaryl boronic acids are particularly prone to this side reaction.[4]
  - Solution:
    - Use Boronate Esters: Pinacol boronate esters are generally more stable than their corresponding boronic acids and can be used as an alternative.[14][16]
    - Control Water Content: While some water is often beneficial for the Suzuki coupling, excessive amounts can promote protodeboronation. Optimize the water content in your solvent system.[12]

## Visualizing the Troubleshooting Workflow

To aid in your experimental design, the following diagram outlines a logical workflow for troubleshooting common issues in the Suzuki coupling for pyrazole synthesis.



[Click to download full resolution via product page](#)

Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling for pyrazole synthesis.

## II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of setting up and optimizing Suzuki couplings for pyrazole synthesis.

Q1: Which position on the pyrazole ring is most reactive for Suzuki coupling?

A1: Generally, the reactivity of different positions on the pyrazole ring can vary. While historically the C4 position was considered the least reactive, recent studies have shown that with the appropriate choice of ligands, selective coupling at either the C4 or C5 position of a di-substituted pyrazole can be achieved.<sup>[17][18]</sup> The specific substitution pattern and electronic nature of your pyrazole will influence the reactivity.

Q2: Can I perform a Suzuki coupling on an unprotected N-H pyrazole?

A2: Yes, it is possible to perform Suzuki couplings on unprotected N-H pyrazoles.<sup>[2][4]</sup> However, these substrates can be more challenging due to the potential for the pyrazole anion to coordinate to the palladium center and inhibit catalysis.<sup>[2]</sup> Using specialized ligands like XPhos and carefully optimizing the base and other reaction conditions are often necessary for success.<sup>[4]</sup>

Q3: What is the role of water in the reaction mixture?

A3: Water plays a multifaceted role in Suzuki couplings. It helps to dissolve the inorganic base and facilitates the formation of the active boronate species.<sup>[6]</sup> The presence of water can also influence the solubility of other reagents and the overall polarity of the reaction medium. The optimal amount of water is highly dependent on the specific substrates and other reaction conditions, and it is a parameter that should be screened during optimization.<sup>[5]</sup>

Q4: How do I choose the right palladium catalyst and ligand?

A4: The choice of catalyst and ligand is crucial for a successful Suzuki coupling with pyrazole substrates.

- For electron-rich pyrazoles or sterically hindered substrates: Bulky, electron-rich phosphine ligands like XPhos, SPhos, or other Buchwald-type ligands are often the best choice.[3][19] They accelerate the rate-limiting oxidative addition step and can prevent catalyst deactivation.
- For general screening: A good starting point is a versatile catalyst system like Pd(PPh<sub>3</sub>)<sub>4</sub>, but be prepared to switch to a more specialized ligand if you encounter difficulties.[5]
- Pre-catalysts: Modern pre-catalysts like XPhos Pd G2 can offer improved stability and activity, especially for challenging couplings.[3]

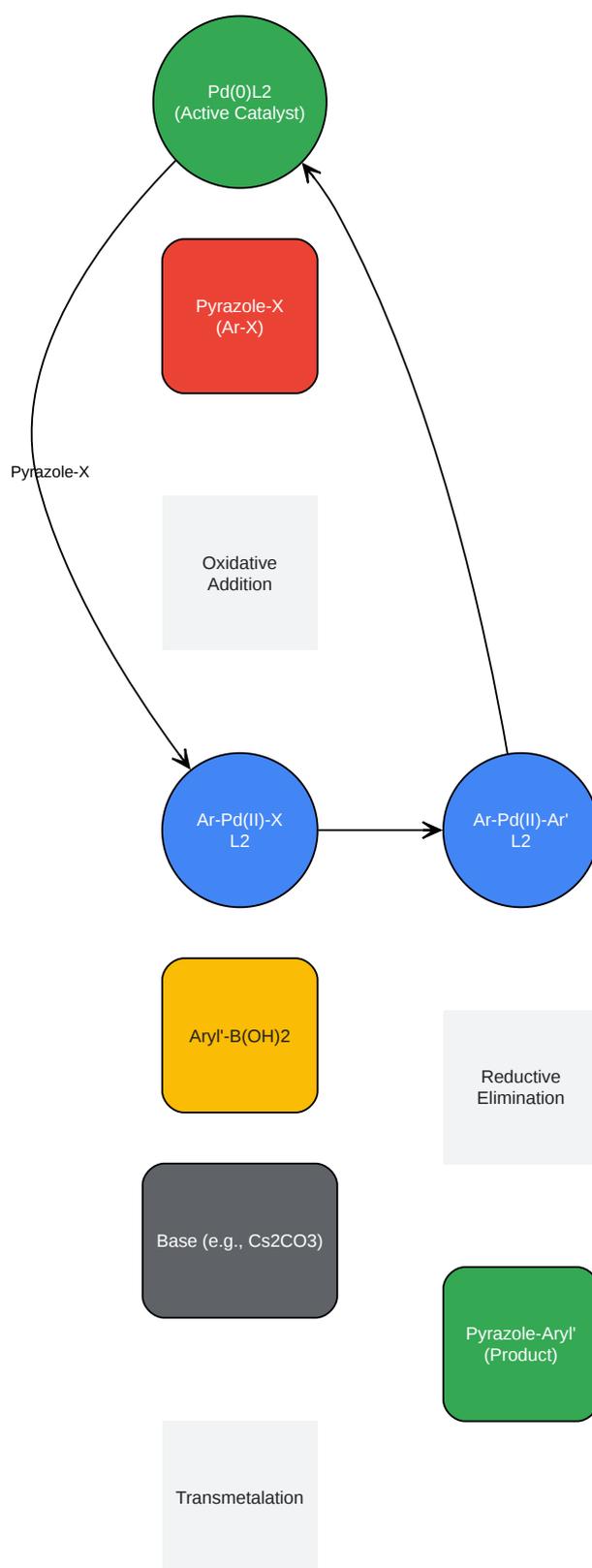
Q5: What are the key experimental setup considerations for ensuring a successful reaction?

A5: A meticulous experimental setup is paramount.

- Inert Atmosphere: As mentioned earlier, the rigorous exclusion of oxygen is critical to prevent catalyst deactivation and homocoupling side reactions.[1][11]
- Anhydrous Conditions: Unless you are intentionally running the reaction in an aqueous system, ensure all your solvents and reagents are anhydrous to prevent protodeboronation and other water-mediated side reactions.[1]
- Stirring: Efficient stirring is important, especially in heterogeneous mixtures, to ensure good mixing of all components.

## The Suzuki Coupling Catalytic Cycle for Pyrazole Synthesis

The following diagram illustrates the key steps in the catalytic cycle, highlighting the role of the various components.



[Click to download full resolution via product page](#)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling in pyrazole synthesis.

### III. Data Summary and Protocols

For your convenience, the following table summarizes typical reaction conditions that have been successfully employed for the Suzuki coupling of pyrazoles.

#### Table 1: Optimized Reaction Conditions for Pyrazole Suzuki Coupling

Parameter	Recommended Conditions	Rationale & Comments
Pyrazole Substrate	Bromo- or Iodo-pyrazoles	Iodo-pyrazoles are more reactive but also more prone to dehalogenation. Bromo-pyrazoles often offer a good balance of reactivity and stability. <sup>[13]</sup>
Palladium Source	Pd(PPh <sub>3</sub> ) <sub>4</sub> , Pd(OAc) <sub>2</sub> , Pd <sub>2</sub> (dba) <sub>3</sub>	Pd(PPh <sub>3</sub> ) <sub>4</sub> is a common starting point. Pd(OAc) <sub>2</sub> and Pd <sub>2</sub> (dba) <sub>3</sub> require an external phosphine ligand. <sup>[5][10]</sup>
Ligand	XPhos, SPhos, PPh <sub>3</sub>	For challenging substrates, bulky, electron-rich ligands like XPhos are often superior to PPh <sub>3</sub> . <sup>[3][4]</sup>
Catalyst Loading	1-5 mol%	Typically 2 mol% is sufficient, but higher loadings may be needed for less reactive substrates. <sup>[4][5]</sup>
Base	Cs <sub>2</sub> CO <sub>3</sub> , K <sub>3</sub> PO <sub>4</sub> , K <sub>2</sub> CO <sub>3</sub>	Cs <sub>2</sub> CO <sub>3</sub> and K <sub>3</sub> PO <sub>4</sub> are often the most effective bases for N-heterocycles. <sup>[4][5]</sup>
Solvent System	Dioxane/H <sub>2</sub> O, DME/H <sub>2</sub> O, THF/H <sub>2</sub> O	A mixed aqueous system is generally beneficial. The optimal ratio should be determined experimentally. <sup>[5]</sup>
Temperature	80-110 °C (conventional heating) or 90-120 °C (microwave)	Higher temperatures can increase reaction rates but may also lead to decomposition. Microwave heating can significantly reduce reaction times. <sup>[5][9]</sup>

---

Atmosphere	Inert (Argon or Nitrogen)	Strict exclusion of oxygen is crucial to prevent side reactions.[1]
------------	---------------------------	---

---

## Experimental Protocol: General Procedure for Microwave-Assisted Suzuki Coupling of a Halopyrazole

This protocol is a starting point and should be optimized for your specific substrates.

- **Preparation:** To a microwave reaction vial equipped with a magnetic stir bar, add the halopyrazole (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the chosen base (e.g., Cs<sub>2</sub>CO<sub>3</sub>, 2.0-2.5 mmol), and the palladium catalyst/ligand system (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 0.02 mmol, 2 mol%).
- **Solvent Addition:** Add the degassed solvent system (e.g., DME/H<sub>2</sub>O, 4:1 v/v, 5 mL).
- **Inert Atmosphere:** Seal the vial and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
- **Microwave Irradiation:** Place the vial in the microwave reactor and heat to the desired temperature (e.g., 90-120 °C) for the specified time (e.g., 5-30 minutes).
- **Work-up:** After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

## IV. References

- Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. *Chinese Chemical Letters*, 25(4), 620-624. [[Link](#)]

- Dufert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. *Journal of the American Chemical Society*, 135(34), 12877–12885. [[Link](#)]
- Al-Masum, M., & El-Hawi, S. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. *Molecules*, 18(2), 1438-1449. [[Link](#)]
- Solvent, base and Pd source effects on the model SM cross-coupling (CC)... (n.d.). ResearchGate. Retrieved February 19, 2026, from [[Link](#)]
- Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. [[Link](#)]
- Štefane, B., & Požgan, F. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. *Organic & Biomolecular Chemistry*, 16(30), 5489-5497. [[Link](#)]
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2020). *Organometallics*, 39(16), 3076-3085. [[Link](#)]
- Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by  $\alpha$ -halo-N-heterocycles. (2021). *Chemical Science*, 12(30), 10186-10192. [[Link](#)]
- Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (2019). *The Journal of Organic Chemistry*, 84(19), 12564-12574. [[Link](#)]
- Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. (2004). *Arkivoc*, 2004(5), 116-125. [[Link](#)]
- Ocansey, E., Darkwa, J., & Omondi, B. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. *RSC Advances*, 8(25), 13897-13907. [[Link](#)]
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2020). *Organometallics*, 39(16), 3076-3085. [[Link](#)]

- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2020). ChemRxiv. [\[Link\]](#)
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters, 25(4), 620-624. [\[Link\]](#)
- Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (2019). The Journal of Organic Chemistry, 84(19), 12564–12574. [\[Link\]](#)
- Optimization of the conditions for the Suzuki–Miyaura coupling reaction... (n.d.). ResearchGate. Retrieved February 19, 2026, from [\[Link\]](#)
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 19, 2026, from [\[Link\]](#)
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. [\[Link\]](#)
- Ocansey, E., Darkwa, J., & Omondi, B. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(25), 13897-13907. [\[Link\]](#)
- How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. [\[Link\]](#)
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). Chemistry – A European Journal, 25(47), 11035-11042. [\[Link\]](#)
- Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7). ResearchGate. [\[Link\]](#)
- Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. (2017). Synfacts, 13(09), 0969. [\[Link\]](#)
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [\[Link\]](#)

- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). The Journal of Organic Chemistry, 82(1), 389-402. [\[Link\]](#)
- Suzuki Cross Coupling of 4-Bromobenzyl-(1H). (n.d.). reposiTUm. Retrieved February 19, 2026, from [\[Link\]](#)
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews, 42(22), 8880-8891. [\[Link\]](#)
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (2013). Organic Letters, 15(15), 4014-4017. [\[Link\]](#)
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved February 19, 2026, from [\[Link\]](#)
- Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. (2018). RSC Advances, 8(25), 13897-13907. [\[Link\]](#)
- A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe<sub>2</sub>O<sub>4</sub>. (2024). Journal of Synthetic Chemistry, 2(1), 1-6. [\[Link\]](#)
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018, April 4). Quora. [\[Link\]](#)
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (2011). Scholar.uwindsor.ca. [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [2. dspace.mit.edu \[dspace.mit.edu\]](https://dspace.mit.edu)
- [3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry \(RSC Publishing\) \[pubs.rsc.org\]](https://pubs.rsc.org)
- [4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [5. html.rhhz.net \[html.rhhz.net\]](https://html.rhhz.net)
- [6. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [7. Suzuki Coupling \[organic-chemistry.org\]](https://organic-chemistry.org)
- [8. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [9. mdpi.com \[mdpi.com\]](https://mdpi.com)
- [10. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [11. quora.com \[quora.com\]](https://quora.com)
- [12. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [13. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [14. Yoneda Labs \[yonedalabs.com\]](https://yonedalabs.com)
- [15. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews \(RSC Publishing\) DOI:10.1039/C3CS60197H \[pubs.rsc.org\]](https://pubs.rsc.org)
- [17. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [18. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [19. researchgate.net \[researchgate.net\]](https://researchgate.net)
- To cite this document: BenchChem. [Technical Support Center: Optimization of Suzuki Coupling for Pyrazole Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13220563#optimization-of-suzuki-coupling-for-pyrazole-synthesis>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)